5-HT2A Receptor Signaling Potency and Efficacy: R-Dimoxamine vs. R-DOM
(R)-Dimoxamine exhibits 4- to 6-fold lower potency than (R)-DOM in Gq dissociation and β-arrestin2 recruitment BRET assays at the human 5-HT2A receptor, accompanied by reduced efficacy (Emax/Gq = 80% for dimoxamine vs. 96% for DOM, relative to 5-HT) [1]. The (R)-enantiomer shows a Ki of 53 nM at 5-HT2A ([125I]-DOI radioligand displacement) and an EC50 of 149 nM in the Gq BRET assay, while the racemate yields a Ki of 120 nM [2]. There is no change in signaling bias between Gq/11 and β-arrestin2 pathways, indicating that the α-ethyl substitution uniformly attenuates both pathways rather than causing functional selectivity [1].
| Evidence Dimension | 5-HT2A Gq dissociation potency (BRET) |
|---|---|
| Target Compound Data | EC50 ≈ 30-185 nM depending on assay; Ki = 53 nM (R-enantiomer); Emax/Gq = 80% |
| Comparator Or Baseline | DOM: EC50 ~4-6× lower; Emax/Gq = 96% |
| Quantified Difference | 4-6× lower potency; ΔEmax ≈ -16 percentage points |
| Conditions | Human 5-HT2A receptor expressed in HEK293 cells; BRET-based Gq dissociation and β-arrestin2 recruitment assays |
Why This Matters
This reduction in 5-HT2A efficacy is the proposed molecular basis for dimoxamine's non-hallucinogenic psychoactivity, making it a critical tool for studying the link between 5-HT2A signaling intensity and psychedelic versus therapeutic outcomes.
- [1] Cunningham MJ, Bock HA, Serrano IC, et al. ACS Chem Neurosci. 2023;14(1):119-135. Figure 3A and Results section: '4–6-fold weaker potency for Ariadne' and 'Emax/Gq = 80% for Ariadne vs 96% for DOM.' View Source
- [2] Cunningham MJ, Bock HA, Serrano IC, et al. ACS Chem Neurosci. 2023;14(1):119-135. Binding affinity data: racemic Ki = 120 nM, (R)-Ki = 53 nM; functional EC50 = 149 nM (Gq BRET). View Source
